molecular formula C14H17N3O3 B2422009 N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide CAS No. 1423621-41-3

N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide

Cat. No. B2422009
CAS RN: 1423621-41-3
M. Wt: 275.308
InChI Key: HYJXIQVIGNZGPP-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide, commonly known as NBMPR, is a chemical compound that has been widely used in scientific research for several decades. It is a potent inhibitor of nucleoside transporters and has been used to study the mechanisms of nucleoside transport in cells.

Mechanism Of Action

NBMPR inhibits nucleoside transporters by binding to the nucleoside binding site on the transporter. This prevents the transporter from transporting nucleosides into the cell, leading to a decrease in intracellular nucleoside levels. This, in turn, can affect cellular processes that depend on nucleosides, such as DNA synthesis and repair.
Biochemical and Physiological Effects:
NBMPR has been shown to have a variety of biochemical and physiological effects on cells. It can inhibit cell growth and induce apoptosis in cancer cells, and it can also affect the immune response by inhibiting the proliferation of T cells. NBMPR has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using NBMPR in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the effects of nucleoside transporter inhibition without affecting other cellular processes. However, one limitation of using NBMPR is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on NBMPR could focus on developing new drugs that target nucleoside transporters for the treatment of cancer and other diseases. Additionally, research could focus on understanding the mechanisms of nucleoside transport in more detail, including the role of nucleoside transporters in drug resistance and the effects of nucleoside transporter inhibition on cellular processes. Finally, research could focus on developing new methods for delivering NBMPR to cells, such as nanoparticle-based delivery systems.

Synthesis Methods

NBMPR is synthesized by the reaction of 3-nitrobenzoyl chloride with N-(1-cyanobutyl)amine in the presence of a base. The reaction yields a yellow crystalline powder with a melting point of 149-151°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

NBMPR has been widely used in scientific research to study the mechanisms of nucleoside transport in cells. It is a potent inhibitor of nucleoside transporters and has been used to study the effects of nucleoside transporter inhibition on cell growth, differentiation, and apoptosis. NBMPR has also been used to study the role of nucleoside transporters in drug resistance and to develop new drugs that target nucleoside transporters.

properties

IUPAC Name

N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-4-12(10-15)16-14(18)8-7-11-5-3-6-13(9-11)17(19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXIQVIGNZGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide

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